molecular formula C12H14N4O B8148787 4-Azido-n-cyclopentylbenzamide

4-Azido-n-cyclopentylbenzamide

Cat. No.: B8148787
M. Wt: 230.27 g/mol
InChI Key: YPCAWLOMZPQHSB-UHFFFAOYSA-N
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Description

4-Azido-n-cyclopentylbenzamide is an organic compound with the molecular formula C12H14N4O It features a benzamide core substituted with an azido group at the para position and a cyclopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-n-cyclopentylbenzamide typically involves the following steps:

    Formation of Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with cyclopentylamine under suitable conditions.

    Introduction of Azido Group: The azido group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to ensure efficient and safe handling of azides, which are potentially explosive intermediates .

Chemical Reactions Analysis

Types of Reactions

4-Azido-n-cyclopentylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in a polar aprotic solvent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-cyclopentyl-4-aminobenzamide.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 4-Azido-n-cyclopentylbenzamide involves its ability to undergo bioorthogonal reactions, particularly cycloaddition reactions with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological systems . Additionally, its azido group can be reduced to an amine, which can interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Azido-N-cyclohexyl-benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    4-Azido-N-methyl-benzamide: Similar structure but with a methyl group instead of a cyclopentyl group.

    4-Azido-N-phenyl-benzamide: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

4-Azido-n-cyclopentylbenzamide is unique due to its specific combination of an azido group and a cyclopentyl group, which imparts distinct chemical reactivity and potential biological activity. The cyclopentyl group provides a balance between hydrophobicity and steric bulk, influencing the compound’s interaction with biological targets .

Properties

IUPAC Name

4-azido-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-16-15-11-7-5-9(6-8-11)12(17)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCAWLOMZPQHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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